molecular formula C19H19N3O2S B11688955 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole

Cat. No.: B11688955
M. Wt: 353.4 g/mol
InChI Key: AVEIQFDTXRNQPF-UDWIEESQSA-N
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Description

(2Z)-4-(4-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, methoxyphenyl groups, and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the Hydrazine Moiety: The hydrazine moiety is formed by reacting hydrazine hydrate with an appropriate aldehyde or ketone to form a hydrazone intermediate.

    Final Assembly: The final compound is assembled through a condensation reaction between the hydrazone intermediate and the thiazole ring, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-4-(4-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(4-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE
  • (2Z)-4-(4-HYDROXYPHENYL)-2-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE
  • (2Z)-4-(4-CHLOROPHENYL)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE

Uniqueness

The uniqueness of (2Z)-4-(4-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1,3-THIAZOLE lies in its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacological properties and industrial applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H19N3O2S/c1-13-18(15-6-10-17(24-3)11-7-15)21-19(25-13)22-20-12-14-4-8-16(23-2)9-5-14/h4-12H,1-3H3,(H,21,22)/b20-12+

InChI Key

AVEIQFDTXRNQPF-UDWIEESQSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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